Tetraamminepalladium(2+) diacetate

描述

Significance of Palladium(II) Coordination Compounds in Contemporary Chemistry

Palladium(II) coordination compounds are of immense importance in modern chemistry, primarily for their catalytic prowess. fiveable.me They are central to a multitude of organic reactions, including cross-coupling reactions like the Suzuki and Heck reactions, which are indispensable for the synthesis of complex organic molecules. fiveable.me The ability of palladium(II) to readily undergo ligand exchange and its capacity to exist in various coordination geometries, most commonly square planar, make it a versatile and highly sought-after catalytic center. fiveable.meresearchgate.net The reactivity and stability of these complexes can be fine-tuned by altering the nature of the ligands surrounding the palladium ion, a feature that allows for the rational design of catalysts with specific properties. fiveable.meacs.org Beyond catalysis, palladium(II) complexes are also investigated for their potential applications in materials science and medicine, with some showing promise as anti-tumor agents due to their structural similarities to platinum-based cancer drugs. mdpi.comrsdjournal.org

Overview of Tetraamminepalladium(2+) Diacetate as a Model System and Research Target

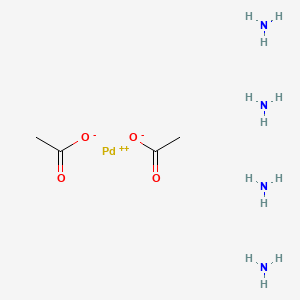

This compound, with the chemical formula Pd(NH₃)₄₂, is a key compound within the family of palladium(II) ammine complexes. It serves as an excellent model system for studying the fundamental principles of coordination chemistry. The complex consists of a central palladium(II) ion coordinated to four ammonia (B1221849) ligands, forming a square planar [Pd(NH₃)₄]²⁺ cation, which is then associated with two acetate (B1210297) anions.

This compound is a significant research target for several reasons. Its high solubility in water makes it an attractive precursor for the preparation of supported palladium catalysts. google.com The absence of halide or nitrate (B79036) ions, which can be detrimental to catalytic performance, is another advantageous feature. google.com Researchers utilize this compound to investigate reaction mechanisms, ligand substitution kinetics, and the influence of the counter-ion on the properties of the coordination complex.

Historical Context of Palladium Ammine Coordination Chemistry Investigations

The study of coordination compounds dates back to the 18th and 19th centuries, with early observations of metal-ammonia complexes laying the groundwork for the field. mdpi.combritannica.com The pioneering work of Alfred Werner in the late 19th and early 20th centuries revolutionized the understanding of these compounds. libretexts.orglibretexts.org Through his meticulous experiments on cobalt and platinum ammine complexes, Werner proposed the concept of a coordination sphere, where a central metal ion is surrounded by a fixed number of ligands. libretexts.orglibretexts.org His theories correctly predicted the existence of isomers in coordination compounds and established the octahedral and square planar geometries that are now fundamental to the field. libretexts.orglibretexts.org

The investigation of palladium ammine complexes followed a similar trajectory. Early researchers prepared and characterized various palladium(II) ammine halides, such as tetraamminepalladium(II) chloride ([Pd(NH₃)₄]Cl₂). nih.govsigmaaldrich.com These studies were crucial in establishing the +2 oxidation state and the typical four-coordinate, square planar geometry for palladium(II). libretexts.orglibretexts.org The development of modern analytical techniques, such as X-ray crystallography and NMR spectroscopy, has further deepened the understanding of the structure, bonding, and reactivity of these important compounds.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₁₈N₄O₄Pd | americanelements.com |

| Molecular Weight | 292.63 g/mol | americanelements.comsigmaaldrich.com |

| Appearance | Solid | americanelements.com |

| Melting Point | 183-186 °C (decomposes) | americanelements.comsigmaaldrich.com |

| Linear Formula | Pd(NH₃)₄(CH₃CO₂)₂ | americanelements.comsigmaaldrich.com |

| CAS Number | 61495-96-3 | americanelements.comsigmaaldrich.com |

A dihydrate form of the compound, tetraamminepalladium(II) acetate dihydrate (Pd(NH₃)₄₂·2H₂O), is also known. google.compgmschem.com This form is described as a light yellow solid. pgmschem.com

Synthesis of this compound

A notable and efficient method for synthesizing tetraamminepalladium(II) acetate dihydrate involves a one-step reaction. In this process, palladium(II) acetate ([Pd(CH₃COO)₂]n) is reacted directly with aqueous ammonia. google.compatsnap.com The resulting product, tetraamminepalladium(II) acetate dihydrate, can then be isolated from the solution by techniques such as reverse analysis with acetone. google.compatsnap.com This method is reported to have a high reaction yield of over 98% and produces a product with high purity (greater than 99%), making it suitable for industrial-scale production. google.compatsnap.com

The chemical reaction can be represented as: Pd₃(CH₃COO)₆ + NH₃ + H₂O → Pd(NH₃)₄₂·2H₂O google.com

属性

IUPAC Name |

azane;palladium(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.4H3N.Pd/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);4*1H3;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHXNSFLJBJEGA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].N.N.N.N.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H18N4O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15974-14-8 (Parent) | |

| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, acetate (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061495963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

292.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61495-96-3 | |

| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, acetate (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061495963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, acetate (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraamminepalladium(2+) diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Green Chemistry Approaches for Tetraamminepalladium 2+ Diacetate

Established Synthetic Pathways for Tetraamminepalladium(2+) Diacetate

The preparation of this compound has historically followed two main routes: a multi-step synthesis starting from halide precursors and a more direct one-step approach using palladium(II) acetate (B1210297).

Multi-Step Synthesis via Halide Precursors

Conventional methods for synthesizing this compound often begin with palladium(II) chloride as the starting material. google.com One common pathway involves the reaction of palladium(II) chloride with ammonia (B1221849) water to form tetraamminepalladium(II) chloride. google.comgoogle.com This intermediate is then converted to the diacetate salt.

Two primary methods have been employed for this conversion:

Reaction with Silver Acetate: In this method, tetraamminepalladium(II) chloride is reacted with silver acetate. google.com The insoluble silver chloride precipitates out, leaving the desired this compound in solution. However, this method presents challenges in controlling the reaction endpoint, which can lead to contamination of the final product with chloride or silver ions. google.com The high cost of silver acetate is another significant drawback. google.com

Anion Exchange Resin: An alternative approach involves using an anion exchange resin to replace the chloride ions with hydroxide (B78521) ions, forming tetraamminepalladium(II) hydroxide. google.com The subsequent addition of acetic acid neutralizes the hydroxide to yield this compound. google.com While this method avoids the use of expensive silver salts, controlling the reaction endpoint remains a challenge. google.com

One-Step Synthetic Routes from Palladium(II) Acetate Precursors

A more streamlined and efficient approach involves the direct reaction of palladium(II) acetate with aqueous ammonia. google.compatsnap.com This one-step synthesis is noted for its simple operation, high reaction yield (often exceeding 98%), and high product purity (greater than 99%). google.compatsnap.com The process typically involves dissolving palladium(II) acetate in concentrated ammonia water, followed by precipitation of the product, often with the aid of a solvent like acetone. google.compatsnap.com This method is considered suitable for industrial-scale production due to its efficiency and the avoidance of halide intermediates, which can be detrimental to the performance of certain catalysts. google.com

Innovations in Synthesis: Enhancing Yield, Purity, and Sustainability

Recent advancements in the synthesis of this compound have focused on improving efficiency, product quality, and environmental friendliness. The one-step synthesis from palladium(II) acetate is a significant innovation, offering high yields and purity. google.compatsnap.com This method avoids the use of halide precursors, which can introduce impurities that negatively impact catalytic performance. google.com

The principles of green chemistry are also influencing synthetic design. mdpi.comsoton.ac.uksnu.ac.kr While specific green synthesis routes for this compound are not extensively detailed in the provided results, the general trend in catalysis chemistry is towards minimizing waste, avoiding hazardous reagents, and improving atom economy. snu.ac.kr The one-step synthesis aligns with these principles by simplifying the process and reducing the number of reagents and potential waste streams compared to the multi-step halide route.

Control of Impurities and Their Impact on Product Quality and Research Reproducibility

The purity of this compound is paramount for its application as a catalyst precursor. The presence of impurities, particularly halide ions from the multi-step synthesis, can significantly reduce the catalytic performance of the final palladium catalyst. google.com For instance, chloride ions are known to be detrimental in applications like Pd-Rh/Al2O3 catalysts used for purifying automobile exhaust. google.com

The one-step synthesis from palladium(II) acetate is advantageous as it inherently avoids chloride contamination. google.com However, the purity of the starting palladium(II) acetate itself is a critical factor. Commercial palladium(II) acetate can contain impurities such as trispalladium pentacetate mononitrite and polymeric palladium acetate, which can affect its reactivity and the consistency of the final product. researchgate.netresearchgate.net Therefore, careful control and characterization of the starting materials are essential for ensuring the high quality and reproducibility of the synthesized this compound. Inconsistent purity in the precursor can lead to variability in catalyst performance, hindering research reproducibility.

Comparative Analysis of Synthetic Strategies: Efficiency and Environmental Impact

A comparative analysis of the different synthetic strategies reveals a clear advantage for the one-step route from palladium(II) acetate in terms of both efficiency and environmental impact.

| Synthetic Strategy | Starting Materials | Key Steps | Advantages | Disadvantages | Environmental Impact |

| Multi-Step via Halide Precursors | Palladium(II) chloride, Ammonia, Silver acetate or Anion exchange resin, Acetic acid | 1. Formation of tetraamminepalladium(II) chloride. 2. Anion exchange to acetate. | Utilizes a common palladium salt. | Multiple steps, difficult to control reaction endpoints, potential for halide and silver ion contamination, high cost of silver acetate. google.com | Generates more waste streams (e.g., silver chloride), uses potentially hazardous reagents. |

| One-Step from Palladium(II) Acetate | Palladium(II) acetate, Aqueous ammonia | Direct reaction of palladium(II) acetate with ammonia. | High yield (>98%), high purity (>99%), simple operation, suitable for industrial production, avoids halide contamination. google.compatsnap.com | Requires high-purity palladium(II) acetate. | More atom-economical, fewer steps lead to less waste, avoids toxic heavy metal byproducts like silver salts. |

The multi-step synthesis is more laborious, prone to impurities, and less environmentally friendly due to the use of silver salts and multiple reaction and purification steps. google.com In contrast, the one-step synthesis is a more elegant and efficient method, aligning better with the principles of green chemistry by offering high yields, high purity, and a simplified process with fewer waste products. google.compatsnap.comsnu.ac.kr The development of this one-step route represents a significant advancement in the production of high-quality this compound for catalytic applications.

Advanced Structural Characterization and Spectroscopic Probes

High-Resolution X-ray Crystallographic Analyses of Tetraamminepalladium(II) Complexes and Analogues

The primary coordination entity in these compounds is the tetraamminepalladium(II) cation, [Pd(NH₃)₄]²⁺. X-ray diffraction studies on analogous salts consistently show that the palladium(II) center exhibits a square planar coordination geometry. publish.csiro.auuq.edu.ausigmaaldrich.com This arrangement is a hallmark of d⁸ metal ions like Pd(II), as predicted by ligand field theory. The central palladium atom is surrounded by four nitrogen atoms from the ammine (NH₃) ligands.

In analogues like tetraamminepalladous chloride monohydrate, [Pd(NH₃)₄]Cl₂·H₂O, the four ammonia (B1221849) molecules are situated at the corners of a square around the central palladium atom. publish.csiro.au The N-Pd-N bond angles are very close to the ideal 90° for a perfect square planar geometry. uq.edu.au The structure of Pd(NH₃)₄₂ is isostructural with its platinum counterpart, where the metal atom is located on an inversion center, reinforcing the planarity of the complex cation. uq.edu.au Based on these well-characterized analogues, the [Pd(NH₃)₄]²⁺ cation in the diacetate salt is expected to maintain this square planar configuration, with the acetate (B1210297) ions acting as counter-ions in the crystal lattice.

Table 1: Representative Crystallographic Data for a Tetraamminepalladium(II) Analogue Data for Pd(NH₃)₄₂, a close analogue, is presented to illustrate the typical coordination environment.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | uq.edu.au |

| Space Group | P2₁/c | uq.edu.au |

| Coordination Geometry | Square Planar | publish.csiro.auuq.edu.au |

| Pd-N Bond Lengths | ~2.05 Å (Typical) | researchgate.net |

| N-Pd-N Bond Angles | ~90° | uq.edu.au |

Note: Specific bond lengths and angles can vary slightly depending on the counter-anion and crystal packing forces.

In the solid state, the tetraamminepalladium(II) cations and the diacetate anions are not isolated entities but are organized into a three-dimensional supramolecular assembly. The primary force governing this assembly is hydrogen bonding. The ammine ligands, with their N-H bonds, are effective hydrogen bond donors. mdpi.com The acetate anions (CH₃COO⁻) are effective hydrogen bond acceptors, particularly the carboxylate oxygen atoms.

Vibrational Spectroscopic Investigations of Ligand-Metal Interactions

Vibrational spectroscopy, including both Raman and infrared (IR) techniques, serves as a powerful probe for the bonds within the Pd(NH₃)₄₂ complex. These methods allow for the characterization of both the palladium-ligand bonds and the internal vibrations of the ammine and acetate groups.

Raman spectroscopy is particularly effective for observing the symmetric vibrations of the complex. For the [Pd(NH₃)₄]²⁺ cation, which has D₄h symmetry, the totally symmetric Pd-N stretching mode (A₁g) is a prominent and characteristic feature in the Raman spectrum. nih.gov A study on the analogous tetraamminepalladium(II) perrhenate (B82622) salt, Pd(NH₃)₄₂, identified lattice vibrations due to the D₄h [Pd(NH₃)₄]²⁺ cation in the Raman spectrum. nih.gov While palladium itself is a poor Raman scatterer, the vibrations of the ligands coordinated to it can be enhanced. rruff.infomdpi.com The technique is also useful for identifying the internal modes of the acetate counter-ion.

Infrared (IR) spectroscopy complements Raman by detecting vibrations that involve a change in dipole moment. The IR spectrum of tetraamminepalladium(II) acetate dihydrate provides key information about the functional groups present. publish.csiro.au

The broad absorption observed in the range of 3408-3068 cm⁻¹ is characteristic of the overlapping N-H stretching vibrations of the ammine ligands and the O-H stretching of the water of hydration. publish.csiro.au The asymmetric and symmetric bending modes of the ammine ligands (δₐₛ(HNH) and δₛ(HNH)) appear around 1625 cm⁻¹ and 1317 cm⁻¹, respectively. publish.csiro.au A weak absorption observed around 508 cm⁻¹ is assigned to the Pd-N stretching vibration (ν(Pd-N)), which is direct evidence of the coordination between the palladium center and the nitrogen atoms of the ammine ligands. publish.csiro.auresearchgate.net

The acetate counter-ions also give rise to characteristic bands, including C-H stretching (ν(CH₃-H)) at 2930 and 2850 cm⁻¹, strong carbonyl stretching (ν(-CO-)) near 1700 cm⁻¹, and C-O stretching (ν(C-O)) around 1016 cm⁻¹. publish.csiro.au

Table 2: Key Vibrational Frequencies for Tetraamminepalladium(II) Acetate Dihydrate

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique | Reference |

| 3408-3068 | ν(N-H) and ν(O-H) | IR | publish.csiro.au |

| 1700 | ν(C=O) of acetate | IR | publish.csiro.au |

| 1625 | δₐₛ(N-H) of ammine | IR | publish.csiro.au |

| 1317 | δₛ(N-H) of ammine | IR | publish.csiro.au |

| ~500 | ν(Pd-N) | IR, Raman | publish.csiro.aunih.gov |

Nuclear Magnetic Resonance (NMR) Studies of Solution-State Dynamics and Ligand Exchange

NMR spectroscopy is an indispensable tool for studying the structure and dynamics of coordination complexes in solution. For tetraamminepalladium(2+) diacetate, ¹H and ¹⁵N NMR would be particularly informative.

In ¹H NMR, the twelve equivalent protons of the four ammine ligands would be expected to produce a single, albeit potentially broad, resonance signal. The protons of the acetate counter-ions would give a sharp singlet corresponding to the two equivalent methyl groups.

More detailed information about the coordination environment can be obtained from ¹⁵N NMR spectroscopy, especially using ¹⁵N-enriched samples. Studies on [Pd(NH₃)₄]²⁺ and related palladium(II) ammine complexes show that the ¹⁵N chemical shift is highly sensitive to the nature of the ligand in the trans position. publish.csiro.auuq.edu.au For the [Pd(NH₃)₄]²⁺ cation in water, where all four ligands are identical, a sharp singlet is observed at approximately -57.0 ppm (relative to a standard). publish.csiro.au

NMR is also crucial for investigating the kinetics of ligand exchange. Palladium(II) complexes are known to be significantly more labile than their platinum(II) analogues, with ligand exchange rates approximately 10⁴ to 10⁵ times faster. nih.gov The reaction of [Pd(NH₃)₄]²⁺ with acid in aqueous solution can be monitored by ¹⁵N NMR, allowing for the identification of sequential substitution products such as [Pd(NH₃)₃(H₂O)]²⁺ and cis-[Pd(NH₃)₂(H₂O)₂]²⁺. publish.csiro.auuq.edu.au This lability is a key feature of the solution chemistry of tetraamminepalladium(II) salts and governs their reactivity as precursors in synthesis and catalysis. An experimental study reported a dissociation rate for [Pd(NH₃)₄]²⁺ of 7.8 × 10⁻⁴ s⁻¹. researchgate.net

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Local Coordination

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique utilized to investigate the local geometric and electronic structure of a specific absorbing atom within a compound. For this compound, XAS, particularly at the palladium K-edge, offers detailed insights into the oxidation state of the palladium center, its coordination environment, and the nature of the palladium-ligand bonds. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which encompasses the absorption edge and extends to approximately 50 eV above it, is highly sensitive to the formal oxidation state and the coordination geometry of the absorbing atom. In the case of the tetraamminepalladium(2+) cation, [Pd(NH3)₄]²⁺, the palladium atom is in a +2 oxidation state with a square planar coordination geometry. The Pd K-edge XANES spectrum arises from the excitation of a 1s core electron to unoccupied p-orbitals. The energy of this absorption edge is a key indicator of the oxidation state; a higher oxidation state results in a greater binding energy of the core electrons and a shift of the absorption edge to higher energies. esrf.frarxiv.org Studies on various palladium complexes have consistently shown that the Pd K-edge energy increases with the oxidation state of the palladium center. arxiv.org

Furthermore, the features within the XANES spectrum, often referred to as a "white line," provide information about the local geometry and the electronic density of states of the unoccupied orbitals. The intensity and shape of these features are influenced by the type and arrangement of the coordinating ligands. For this compound, the four nitrogen atoms of the ammine ligands create a specific electronic environment around the palladium center. The covalent interactions between palladium and the nitrogen atoms of the ammine ligands influence the electronic structure, which is reflected in the fine structure of the XANES spectrum. Research comparing various palladium(II) complexes has demonstrated that the nature of the ligands (e.g., ammine, chloride, acetate) leads to observable shifts and changes in the shape of the Pd LIII-edge absorption spectra, which is consistent with the principles applied to K-edge analysis.

The EXAFS region, extending from about 50 eV to 1000 eV above the absorption edge, provides quantitative information about the local structure around the absorbing atom. The oscillations in the EXAFS spectrum are caused by the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. Analysis of the EXAFS data can precisely determine the bond lengths, coordination numbers, and the degree of local disorder (Debye-Waller factor) for the first few coordination shells around the palladium atom.

Table 1: Representative Structural Parameters for the [Pd(NH3)₄]²⁺ Cation Determined by EXAFS

| Parameter | Value | Description |

| Coordination Shell | Pd-N | The first coordination sphere around the central palladium atom. |

| Coordination Number (N) | 4 | Indicates four nitrogen atoms are directly bonded to the palladium center. |

| Bond Distance (R) | ~2.05 Å | The average distance between the palladium atom and the nitrogen atoms. |

| Debye-Waller Factor (σ²) | Varies with study | Represents the mean square displacement of the atoms due to thermal motion and static disorder. |

Note: The values presented are typical for tetraamminepalladium(II) complexes and serve as an illustrative example. The exact values for this compound would require specific experimental determination.

The analysis of the EXAFS spectrum can also probe the second coordination shell, which in the case of this compound would involve the atoms of the acetate counter-ions. However, due to the non-covalent nature of the interaction and the potential for greater disorder in the solid state, the signals from these more distant atoms are generally weaker and more challenging to analyze with high precision compared to the first coordination shell.

Reactivity, Solution State Chemistry, and Mechanistic Studies

Ligand Exchange Kinetics and Mechanisms in Tetraamminepalladium(2+) Diacetate Systems

The substitution of ligands in square-planar complexes like tetraamminepalladium(2+) is a cornerstone of their chemistry, with implications for their use in catalysis and synthesis.

Associative Pathways and Reaction Intermediates

Ligand substitution reactions at a square-planar Pd(II) center, such as in the tetraamminepalladium(2+) ion, generally proceed through an associative mechanism. This pathway involves the formation of a five-coordinate intermediate, which is often a trigonal bipyramidal species. The entering ligand attacks the metal center, leading to this higher-coordinate species, which then eliminates one of the original ligands to return to a square-planar geometry.

The rate of these reactions is influenced by the nature of both the entering and leaving groups. For instance, in the reaction of a related complex, cis-diamminedichloroplatinum(II) (cisplatin), with various nucleophiles, the formation of reactive aquated species is a key step. nih.gov Anions like acetate (B1210297) can exchange with other ligands, forming acetato complexes that then react with other targets. nih.gov While this study is on a platinum analogue, the mechanistic principles are broadly applicable to palladium(II) complexes due to their similar electronic structures, though palladium complexes are generally more labile. mdpi.comunm.edu

Influence of Ancillary Ligands and Solvent Effects on Reactivity

The ancillary ligands, those not directly involved in the chemical transformation but part of the complex, significantly modulate the reactivity of the metal center. wisc.edu Their electronic and steric properties can influence the stability of the complex and the activation energy of ligand exchange. For example, the presence of strong π-acceptor ligands can make the Pd(II) center a stronger electrophile, accelerating the coordination of incoming ligands. nih.gov

The solvent plays a crucial role in the reaction kinetics. In polar solvents, the solvent molecules themselves can act as ligands, participating in the exchange process. The solvation of the complex and the transition state can significantly affect the reaction rates. For instance, the solvation dynamics in polar liquids like water and acetonitrile (B52724) show complex, multi-exponential decays, indicating a range of solvent-solute interactions that can influence reactivity. rsc.org The characterization of solvation shells around ions is essential for understanding these effects on chemical phenomena like complex formation and reactivity. nih.gov

Thermodynamic and Kinetic Stability of the Coordination Sphere

The stability of the tetraamminepalladium(2+) cation is a critical factor in its chemistry, governing its persistence in solution and its tendency to undergo ligand exchange or decomposition.

Equilibrium Studies of Ligand Dissociation and Association

Equilibrium studies on various Pd(II)-amine complexes with bio-relevant ligands have been conducted to understand their stability. mdpi.com These studies often involve potentiometric titrations to determine stability constants. researchgate.net The stability of the formed complexes is dependent on the structural parameters of the amines and the other ligands present in the solution. mdpi.com

Hydrolytic Stability and Ammonia (B1221849) Evolution Processes

In aqueous solutions, the tetraamminepalladium(2+) cation can undergo hydrolysis, where water molecules replace the ammonia ligands. This process is an equilibrium reaction, and the extent of hydrolysis depends on the pH of the solution. The stability of Pd(II) ammine complexes against hydrolysis is an important consideration for their application in aqueous media.

The evolution of ammonia from a solution of this compound would be indicative of the dissociation of the ammonia ligands. This can be influenced by factors such as temperature and the presence of other coordinating species in the solution. While specific studies on the hydrolytic stability of the diacetate salt were not found, information on related systems, such as tetraamminepalladium(II) sulfate (B86663), indicates that these complexes are used in aqueous solutions for applications like electroplating, suggesting a degree of hydrolytic stability under certain conditions. riyngroup.com

Solution-Phase Speciation and Solvation Dynamics

The behavior of this compound in solution is complex, involving various equilibria and dynamic processes.

In solution, the this compound salt will dissociate to form the [Pd(NH₃)₄]²⁺ cation and acetate anions. The speciation in solution will then depend on several factors, including the concentration of the complex, the pH, and the presence of other potential ligands. At lower pH, protonation of the acetate and even the coordinated ammonia could occur.

Equilibrium studies on related palladium(II) complexes show the formation of various species in solution, and their distribution is a function of pH. nih.gov For instance, studies on Pd(II) complexes with other ligands have shown that the metal complexes can dissociate at higher pH to form hydroxo species. nih.gov

The solvation of the [Pd(NH₃)₄]²⁺ cation involves the interaction of the complex with solvent molecules. The dynamics of this solvation shell, including the exchange of solvent molecules with the bulk solvent, can be studied using techniques like time-resolved fluorescence spectroscopy and molecular dynamics simulations. rsc.org The solvation dynamics are crucial for understanding reaction mechanisms in solution, as the solvent can stabilize reactants, products, and transition states differently. nih.gov

Coordination Chemistry with Advanced Ligands (e.g., thiosemicarbazones)

While specific studies detailing the reaction of this compound with thiosemicarbazones are not prevalent in the literature, the general reactivity of palladium(II) sources with these ligands is well-established. Thiosemicarbazones are versatile ligands that can coordinate to palladium(II) through their sulfur and nitrogen atoms, forming stable chelate complexes. nih.govresearchgate.netnih.govtandfonline.comrsc.orgnih.gov

The synthesis of palladium(II) thiosemicarbazone complexes typically involves the reaction of a palladium(II) salt, such as K₂PdCl₄ or [PdCl₂(PPh₃)₂], with the thiosemicarbazone ligand in a suitable solvent. tandfonline.comrsc.org It is plausible that this compound could serve as a palladium(II) source for such reactions, where the ammonia ligands would be displaced by the chelating thiosemicarbazone.

The resulting palladium(II) thiosemicarbazone complexes exhibit a range of coordination geometries, with square planar being common for palladium(II). nih.govresearchgate.netnih.govnih.gov The coordination mode of the thiosemicarbazone ligand (neutral or deprotonated) and the resulting geometry of the complex (cis or trans) depend on the substituents on the thiosemicarbazone and the reaction conditions. nih.govtandfonline.com

Table 1: Spectroscopic Data for a Representative Palladium(II) Thiosemicarbazone Complex

| Spectroscopic Technique | Ligand (HTSC¹) | Complex [Pd(TSC¹)₂] |

| ¹³C NMR (δ, ppm) | ||

| C=N | 145.2 | 158.5 |

| C=S | 178.5 | 178.0 |

| IR (ν, cm⁻¹) | ||

| ν(N-H) | 3321, 3132 | - |

| ν(C=N) | 1589 | 1568 |

| ν(C=S) | 850 | 748 |

| *Data adapted from a study on related palladium(II) thiosemicarbazone complexes. nih.gov HTSC¹ refers to 4-phenyl-1-(acetone)-thiosemicarbazone. |

Table 2: Selected Bond Lengths and Angles for a Representative Palladium(II) Thiosemicarbazone Complex

| Parameter | Bond Length (Å) / Angle (°) |

| Bond Lengths | |

| Pd-S1 | 2.315(1) |

| Pd-S2 | 2.318(1) |

| Pd-N2 | 2.078(3) |

| Pd-N5 | 2.079(3) |

| Bond Angles | |

| S1-Pd-N2 | 84.1(1) |

| S2-Pd-N5 | 84.2(1) |

| S1-Pd-S2 | 100.9(1) |

| N2-Pd-N5 | 92.1(1) |

| *Crystallographic data for the cis-[Pd(TSC¹)₂] complex, where TSC¹ is the deprotonated form of 4-phenyl-1-(acetone)-thiosemicarbazone. nih.gov |

These palladium(II) thiosemicarbazone complexes are of significant research interest due to their potential biological activities. nih.govnih.govnih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and bonding characteristics of the tetraamminepalladium(II) cation, [Pd(NH₃)₄]²⁺. The square planar geometry of this complex, a hallmark of d⁸ metal ions, is accurately reproduced by DFT calculations. These calculations reveal that the palladium(II) center engages in strong coordinate covalent bonds with the four ammonia (B1221849) ligands.

Analysis of the molecular orbitals (MOs) derived from DFT calculations illustrates the nature of these interactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the complex's reactivity. In the [Pd(NH₃)₄]²⁺ cation, the HOMO is typically localized on the palladium d-orbitals, while the LUMO is often a combination of palladium d-orbitals and anti-bonding orbitals associated with the Pd-N bonds. The energy gap between the HOMO and LUMO provides a theoretical measure of the complex's stability and its susceptibility to electronic excitation.

Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides a quantitative description of the bonding. This analysis confirms the dative nature of the Pd-N bonds, with significant charge transfer from the nitrogen lone pairs of the ammonia ligands to the vacant orbitals of the palladium(II) ion. The calculated bond orders and atomic charges from NBO analysis are consistent with a stable d⁸ complex.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling, primarily using DFT, is instrumental in elucidating the mechanisms of reactions involving the tetraamminepalladium(II) cation. One of the most studied reactions is ligand exchange, where one or more ammonia ligands are replaced by other ligands, such as water or halides. These studies often map out the potential energy surface of the reaction, identifying transition states and intermediates to determine the most favorable reaction pathway.

For instance, computational studies on the aquation of [Pd(NH₃)₄]²⁺, the replacement of an ammonia ligand by a water molecule, can reveal the associative or dissociative nature of the mechanism. Calculations can determine the energetics of forming a five-coordinate intermediate (associative pathway) versus the initial breaking of a Pd-N bond (dissociative pathway). Such studies have been crucial in understanding the lability of the ammonia ligands and the factors that influence the rate of substitution reactions.

Moreover, theoretical models can explore the role of the complex in catalytic cycles. While tetraamminepalladium(II) itself is not a common catalyst, understanding its fundamental reaction pathways provides a basis for designing more complex palladium-based catalysts. Computational investigations can model processes like reductive elimination and oxidative addition, which are key steps in many catalytic cycles, providing insights into the electronic and steric factors that control these transformations.

Prediction of Spectroscopic Parameters and Structural Properties

Theoretical calculations are highly effective in predicting spectroscopic parameters for the tetraamminepalladium(II) cation, which can then be compared with experimental data for validation.

Vibrational Spectroscopy: DFT calculations can accurately predict the infrared (IR) and Raman spectra of [Pd(NH₃)₄]²⁺. By calculating the vibrational frequencies and their corresponding intensities, specific bands in the experimental spectra can be assigned to particular molecular motions. For example, the characteristic Pd-N stretching and N-H bending modes can be identified. A comparison of calculated and experimental vibrational frequencies for the tetraamminepalladium(II) perrhenate (B82622) salt, which contains the [Pd(NH₃)₄]²⁺ cation, has shown good agreement, validating the theoretical models used. researchgate.netresearchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| Pd-N Stretch | ~500-550 | ~500-550 | Stretching of the palladium-nitrogen bonds |

| NH₃ Rocking | ~800-850 | ~800-850 | Rocking motion of the ammonia ligands |

| NH₃ Symmetric Bend | ~1300-1350 | ~1300-1350 | Symmetric bending of the N-H bonds |

| NH₃ Asymmetric Bend | ~1600-1650 | ~1600-1650 | Asymmetric bending of the N-H bonds |

| N-H Stretch | ~3200-3400 | ~3200-3400 | Stretching of the nitrogen-hydrogen bonds |

Note: The exact frequencies can vary depending on the computational method and the specific salt being analyzed.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis) of the complex. These calculations can identify the energies and intensities of electronic transitions, which typically involve the promotion of an electron from a metal-centered d-orbital to a higher-energy d-orbital or a ligand-based anti-bonding orbital. While specific TD-DFT studies on tetraamminepalladium(2+) diacetate are not prevalent in the literature, the methodology has been successfully applied to a wide range of palladium(II) complexes, providing valuable insights into their electronic properties. consensus.appnih.gov

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, is also achievable through computational methods. Although technically challenging for heavy elements like palladium, theoretical predictions of ¹H and ¹⁵N NMR chemical shifts of the ammonia ligands can be performed to complement experimental studies and aid in structural elucidation.

Molecular Dynamics Simulations of Solution-Phase Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of the tetraamminepalladium(II) cation in solution, typically in water. These simulations model the movement of the complex and the surrounding solvent molecules over time, offering insights into solvation structures and dynamic processes.

Ab initio molecular dynamics (AIMD), where the forces are calculated on-the-fly using quantum mechanical methods, offers a highly accurate description of the system. AIMD simulations of the hydrated palladium(II) ion have revealed details about the structure of its hydration shells and the dynamics of water exchange. researchgate.net While specific AIMD studies on [Pd(NH₃)₄]²⁺ are scarce, the principles can be extended to understand its behavior.

Applications As Precursors in Advanced Materials Synthesis

Fabrication of Palladium Nanoparticles and Nanostructures from Tetraamminepalladium(2+) Diacetate

The synthesis of palladium nanoparticles (PdNPs) with controlled characteristics is a significant area of research, and this compound is a valuable precursor in this field. The compound provides a soluble and clean source of palladium(II) ions, which can be chemically reduced to form metallic palladium nanoparticles.

The morphology—or shape—of palladium nanomaterials is a key factor that dictates their physical and chemical properties, particularly their catalytic activity. Researchers can control the final morphology of PdNPs by carefully selecting synthesis parameters when using a palladium precursor. While specific studies detailing the use of this compound are part of ongoing research, the principles derived from using other palladium precursors are directly applicable. The choice of reducing agent, stabilizing agent (surfactant), and reaction conditions like temperature and pH all play crucial roles. researchgate.net For instance, the use of polyvinylpyrrolidone (B124986) (PVP) as a stabilizer tends to produce spherical nanoparticles, whereas a mixture of surfactants like PVP and cetyl trimethyl ammonium (B1175870) bromide (CTAB) can lead to the formation of polyhedral shapes. researchgate.net The ability to manipulate these parameters allows for the targeted synthesis of various morphologies such as nanospheres, nanocubes, and nanorods. researchgate.net

Table 1: Factors Influencing Palladium Nanoparticle Morphology

| Parameter | Effect on Morphology | Example Morphologies |

|---|---|---|

| Stabilizing Agent | Directs crystal growth to specific facets. | Spherical, Polyhedral, Rod-shaped researchgate.net |

| Reducing Agent | The rate of reduction influences nucleation vs. growth. | Varies with reduction speed |

| Temperature | Affects reaction kinetics and crystal growth rate. | Can influence size and shape uniformity |

| pH Level | Can alter the reduction rate of the precursor. | Smaller particles at higher pH |

The characteristics of the palladium precursor, including this compound, directly influence the final particle size and dispersion of the resulting nanoparticles. The concentration of the precursor is a critical variable; controlling this allows for the tuning of the final nanoparticle size. capes.gov.br Similarly, the concentration of the surfactant used in the synthesis affects the ultimate particle size, with studies showing that nanoparticle size can increase with higher surfactant concentrations. nih.gov

Proper dispersion, or the uniform distribution of nanoparticles without aggregation, is vital for many applications, especially in catalysis. The ligands attached to the palladium center in the precursor (ammonia and acetate (B1210297) in this case) can affect the reduction potential and kinetics, which in turn impacts the nucleation and growth phases of nanoparticle formation. This process governs the final size distribution and state of dispersion. A well-chosen precursor contributes to the formation of highly dispersed palladium species. researchgate.net Research has shown that higher metal dispersion can correlate with an enhanced binding energy, a phenomenon that can be influenced by the interaction of palladium with a support material. researchgate.net

Development of Palladium-Based Thin Films and Coatings

This compound is a suitable precursor for the deposition of palladium thin films and coatings. Its excellent water solubility is a significant advantage for aqueous deposition techniques, such as electroplating or electroless plating. google.com Related compounds, like tetraamminepalladium(II) sulfate (B86663), are utilized in the electronics industry for palladium plating on components like computer motherboards. samaterials.com The principle relies on the reduction of the palladium(II) complex in solution to deposit a uniform, thin layer of metallic palladium onto a substrate. This process is crucial for creating conductive or catalytic surfaces. Another method involves the thermal reduction of palladium compounds; for example, palladium(II) acetate can be heated to produce thin layers of palladium. wikipedia.org The clean decomposition of this compound, which does not leave behind harmful impurities like chlorides, makes it an attractive option for high-purity coating applications. google.com

Integration into Hybrid and Composite Materials

The synthesis of hybrid and composite materials, where palladium nanoparticles are embedded within a polymer or ceramic matrix, can benefit from the use of a highly soluble precursor like this compound. The precursor can be uniformly dissolved or dispersed within the host material (e.g., a polymer solution or a porous support) before the reduction step. This "in-situ" synthesis approach ensures a homogeneous distribution of the resulting palladium nanoparticles throughout the matrix. An example of such an application is the creation of hybrid palladium-polymer chemiresistive sensors for detecting hydrogen gas. researchgate.net The uniform integration of palladium is key to the performance of these advanced materials.

Catalytic Applications and Mechanistic Insights

Tetraamminepalladium(2+) Diacetate as a Pre-catalyst in Carbon-Carbon Coupling Reactions

The formation of carbon-carbon (C-C) bonds is fundamental to modern organic synthesis, enabling the construction of complex molecular frameworks from simpler starting materials. Palladium catalysis is a cornerstone of this field, and soluble Pd(II) compounds like this compound are frequently employed as pre-catalysts. nih.govnih.gov These pre-catalysts are convenient to handle and can be readily introduced into reaction mixtures, where they are converted into the active catalyst that drives the C-C bond formation. researchgate.netchemicalbook.com The analogous compound, tetraamminepalladium(II) chloride, is noted for its utility in a variety of C-C coupling reactions, including Heck, Suzuki-Miyaura, and Sonogashira couplings, highlighting the catalytic potential of the tetraamminepalladium(2+) cation. sigmaaldrich.com

The Heck reaction is a powerful method for the arylation or vinylation of alkenes, and it stands as one of the most important palladium-catalyzed C-C coupling reactions. nih.gov The reaction typically involves a palladium(0) catalyst, which can be generated in situ from a Pd(II) source like palladium(II) acetate (B1210297) or its ammine complex, this compound. chemicalbook.comrsc.org

In a typical Heck reaction, an aryl or vinyl halide (or triflate) reacts with an alkene in the presence of a base and the palladium pre-catalyst. nih.govtcichemicals.com The catalytic cycle is generally understood to initiate with the reduction of the Pd(II) pre-catalyst to a Pd(0) species. This is followed by the oxidative addition of the aryl or vinyl halide to the Pd(0) center, forming a Pd(II) intermediate. Subsequent coordination of the alkene, migratory insertion, and β-hydride elimination yield the final product and regenerate the active Pd(0) catalyst. diva-portal.org While many Heck reactions require high temperatures, the development of specific ligands and catalyst systems has enabled some transformations to proceed under milder conditions. nih.gov

Key Features of the Heck Reaction:

Substrates: Aryl/vinyl halides and triflates react with alkenes.

Catalyst: Initiated by a Pd(II) pre-catalyst which forms Pd(0) in situ.

Conditions: Requires a base; temperature conditions can vary.

The Suzuki-Miyaura cross-coupling reaction is an exceptionally versatile and widely used method for synthesizing biaryls, polyaryls, and vinyl-substituted aromatic compounds. nih.govnih.gov Its significance is underscored by its broad functional group tolerance, mild reaction conditions, and the use of generally stable and low-toxicity organoboron reagents. nih.govnih.gov

This compound can serve as a pre-catalyst, generating the active Pd(0) species needed for the catalytic cycle. The general mechanism involves the oxidative addition of an aryl or vinyl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron compound (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The choice of ligands, solvents, and base can significantly influence the reaction's efficiency and substrate scope. organic-chemistry.orgresearchgate.net For instance, systems using palladium(II) acetate have been developed that operate in greener solvents like polyethylene (B3416737) glycol (PEG) and can be recycled. organic-chemistry.org

Below is a table summarizing representative examples of Suzuki-Miyaura reactions, demonstrating the variety of substrates that can be coupled using palladium catalysis.

| Aryl Halide | Boronic Acid | Base | Catalyst System | Yield |

| 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | Pd(OAc)₂/TBAB in PEG-400 | 95% |

| 4-Bromoacetophenone | 4-Methylphenylboronic acid | K₂CO₃ | Pd(OAc)₂/TBAB in PEG-400 | 94% |

| 1-Bromo-4-chlorobenzene | Phenylboronic acid | K₂CO₃ | Pd(OAc)₂/TBAB in PEG-400 | 85% |

| 1-Iodonaphthalene | 2-Thiopheneboronic acid | K₂CO₃ | Pd(OAc)₂/TBAB in PEG-400 | 92% |

Data compiled from studies on ligand-free palladium-catalyzed Suzuki-Miyaura reactions. organic-chemistry.org

The Sonogashira coupling reaction is a cornerstone method for the formation of a C(sp²)-C(sp) bond, linking an aryl or vinyl halide with a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex, often in conjunction with a copper(I) co-catalyst, and requires a base. organic-chemistry.orgwikipedia.org As with other cross-coupling reactions, a Pd(II) pre-catalyst like this compound can be used to initiate the process. sigmaaldrich.com

The catalytic cycle involves two interconnected parts: a palladium cycle and a copper cycle. youtube.com The palladium cycle mirrors other cross-coupling reactions (oxidative addition, reductive elimination), while the copper cycle is believed to facilitate the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. youtube.com However, efficient copper-free Sonogashira protocols have also been developed, broadening the reaction's applicability. organic-chemistry.org The reaction's mild conditions have made it invaluable in the synthesis of natural products, pharmaceuticals, and complex organic materials. wikipedia.org Research has demonstrated highly regioselective Sonogashira couplings on poly-iodinated aromatic rings under ambient conditions. nih.gov

Applications in Carbon-Heteroatom Coupling Reactions

Beyond forming C-C bonds, palladium catalysts derived from precursors like this compound are instrumental in forging carbon-heteroatom bonds (e.g., C-N, C-O). The most prominent of these transformations is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. chemicalbook.comsigmaaldrich.cn This reaction has become a vital tool for synthesizing anilines and their derivatives, which are common structures in pharmaceuticals and materials science. Similar to C-C coupling reactions, the catalytic cycle is based on Pd(0)/Pd(II) intermediates and involves oxidative addition, coordination of the amine, and reductive elimination. chemicalbook.com The tetraamminepalladium(2+) cation, as provided by its chloride or acetate salt, is a suitable starting material for generating the active catalyst for these transformations. sigmaaldrich.com

Use in Hydrogenation and Oxidation Catalysis

The catalytic activity of palladium extends to hydrogenation and oxidation reactions. Palladium-based catalysts are highly effective for the hydrogenation of various functional groups. For example, palladium catalysts can facilitate the asymmetric hydrogenation of lactones under base-free conditions, providing a route to chiral building blocks. rsc.org In some cases, palladium nitrate (B79036) is used to prepare supported palladium nanoparticles that are active hydrogenation catalysts. scilit.com

In the realm of oxidation, the classic Wacker process, which oxidizes ethylene (B1197577) to acetaldehyde (B116499) using a palladium catalyst, is a large-scale industrial application of palladium catalysis. chemicalbook.com While this specific process often uses palladium(II) chloride, the underlying principle of using a Pd(II) species to effect an oxidation is a general feature of palladium chemistry. Therefore, a soluble and reactive precursor like this compound can be considered a potential pre-catalyst for various oxidation reactions.

Mechanistic Studies of Catalytic Cycles Initiated by this compound

The mechanism for most palladium-catalyzed coupling reactions initiated by a Pd(II) pre-catalyst, such as this compound, is believed to follow a common pathway. chemicalbook.com The initial step involves the in-situ reduction of the Pd(II) salt to a catalytically active Pd(0) species. researchgate.net This reduction can be facilitated by various components in the reaction mixture, such as phosphine (B1218219) ligands, amines, or solvents. wikipedia.org

Once the Pd(0) complex is formed, the catalytic cycle for a cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) typically proceeds through three key steps: nih.govresearchgate.net

Transmetalation (for Suzuki/Sonogashira) or Olefin Insertion (for Heck): In a Suzuki reaction, the organoboron compound transfers its organic group to the palladium center, displacing the halide. nih.gov In a Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond. diva-portal.org

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle. researchgate.net

A topic of ongoing discussion in the field is the precise nature of the "true" catalyst. While many reactions are described by homogeneous molecular palladium species, there is significant evidence that under the high-temperature conditions often used for reactions with less reactive substrates (like aryl chlorides), the Pd(II) pre-catalyst can decompose to form soluble palladium(0) nanoparticles or colloids. rsc.org These nanoparticles may then serve as a reservoir for active, monomeric palladium species that are leached into the solution to perform the catalysis. chemicalbook.comrsc.org

Oxidative Addition and Reductive Elimination Pathways

In typical heterogeneous catalysis employing palladium, the this compound precursor is first reduced to zerovalent palladium (Pd(0)) nanoparticles, which serve as the active catalyst. The catalytic cycle then proceeds on the surface of these nanoparticles.

Oxidative Addition: This is often the rate-determining step in many cross-coupling reactions. uwindsor.ca It involves the reaction of an organic halide (R-X) with a Pd(0) active site on the catalyst surface, leading to the formation of a surface-adsorbed organopalladium(II) species (R-Pd-X). nih.gov The mechanism of oxidative addition to palladium nanoparticles is complex and can occur at various sites, with edges and corner atoms being particularly active due to their low coordination numbers. nih.gov Computational studies have shown that oxidative addition to palladium nanoparticles is not only kinetically feasible at ambient temperatures but also thermodynamically favorable. nih.gov The process involves the cleavage of the R-X bond and the formation of new Pd-R and Pd-X bonds, with the palladium center being formally oxidized from Pd(0) to Pd(II). youtube.com

Reductive Elimination: This is the final step of the catalytic cycle, where the desired product is formed, and the Pd(0) catalyst is regenerated. nih.gov On the catalyst surface, the R and R' groups, brought together in the transmetalation step, couple to form a new R-R' bond, and are eliminated from the palladium center. acs.org This process involves the reduction of the palladium center from Pd(II) back to Pd(0). For reductive elimination to occur, the two groups to be coupled must typically be in a cis-orientation to each other. wiley.com The rate of reductive elimination can be influenced by the electronic properties of the ligands and the reacting groups. For instance, electron-withdrawing groups on the aryl moiety and electron-donating groups on the amido ligand have been shown to accelerate C-N bond-forming reductive elimination. acs.org

Role of the Palladium(II) Center in Catalytic Turnover

The palladium(II) state is a crucial intermediate in the catalytic cycle. nih.gov When this compound is used as a precursor, the initial Pd(II) species is reduced to Pd(0) to initiate the catalysis. youtube.com However, the Pd(II) state is regenerated during the oxidative addition step and persists through the transmetalation step until the final reductive elimination. nih.gov

The catalytic cycle can be summarized as follows:

Activation: The [Pd(NH₃)₄]²⁺ complex is adsorbed onto a support and then reduced (e.g., by a reducing agent or thermal treatment) to form Pd(0) nanoparticles.

Oxidative Addition: A Pd(0) site on the nanoparticle surface reacts with an organic halide (Ar-X) to form a surface-bound Ar-Pd(II)-X species. uwindsor.ca

Transmetalation: The Ar-Pd(II)-X species reacts with an organometallic reagent (R-M), transferring the R group to the palladium center to form an Ar-Pd(II)-R intermediate and a metal halide salt (M-X).

Reductive Elimination: The Ar-Pd(II)-R intermediate undergoes reductive elimination to yield the cross-coupled product (Ar-R) and regenerate the Pd(0) active site on the nanoparticle surface, allowing for the next catalytic cycle. nih.gov

In some catalytic systems, a Pd(II)/Pd(IV) cycle is also proposed, particularly in oxidative C-H functionalization reactions. nih.govmdpi.com In such cases, a Pd(II) intermediate is oxidized to a Pd(IV) species, which then undergoes reductive elimination to form the product and a Pd(II) catalyst. mdpi.com The choice between a Pd(0)/Pd(II) and a Pd(II)/Pd(IV) cycle is dependent on the reaction conditions and the nature of the reactants and ligands. nih.gov

Precursor Effects on Heterogeneous Catalyst Performance and Dispersion

The choice of palladium precursor significantly impacts the properties and performance of the resulting heterogeneous catalyst. This compound is often considered an ideal precursor because it is free of chlorine and nitrate ions, which can be detrimental to catalyst activity and longevity. researchgate.net

In this comparative study, the catalyst prepared from Pd(NO₃)₂ exhibited the highest metal dispersion and the best catalytic performance for the oxidation of ethane (B1197151) and propane. nih.gov The presence of chloride in the other precursors was found to promote the agglomeration of palladium species, leading to larger particle sizes and lower catalytic activity. nih.gov Although this compound was not directly tested in this particular study, the results for tetraamminepalladium(II) chloride suggest that the ammine ligands can influence the interaction with the support and the final particle size. The strong interaction between [Pd(NH₃)₄]²⁺ cations and an activated carbon support has been shown to lead to high dispersion and small palladium particles. youtube.com

Below is a data table summarizing the findings of the comparative study on palladium precursors for VOC oxidation catalysts. nih.gov

| Catalyst ID | Precursor | Pd Loading (wt%) | Metal Dispersion (%) | Average PdO Nanoparticle Size (nm) | T₅₀ for Ethane Oxidation (K) | T₅₀ for Propane Oxidation (K) |

| Pd-1 | Pd(NO₃)₂ | 0.85 | 17.74 | 7-10 | 573 | 558 |

| Pd-2 | PdCl₂ | 0.87 | 2.68 | <8 and >14 | 623 | 608 |

| Pd-3 | [Pd(NH₃)₄]Cl₂ | 0.86 | 4.38 | 2-22 | 648 | 633 |

T₅₀ represents the temperature at which 50% conversion is achieved.

The data clearly indicates that the precursor has a profound effect on the physical and catalytic properties of the final material. The catalyst derived from the nitrate precursor (Pd-1) showed significantly higher dispersion and smaller, more uniform nanoparticles, which translated to higher catalytic activity (lower T₅₀ values). nih.gov The catalysts from chloride-containing precursors (Pd-2 and Pd-3) exhibited lower dispersion and larger, less uniform particle sizes, leading to poorer catalytic performance. nih.gov The presence of ammine ligands in Pd-3 resulted in slightly better dispersion than the simple chloride salt in Pd-2, though still significantly lower than the nitrate precursor. nih.gov These findings underscore the importance of precursor selection in designing efficient heterogeneous catalysts.

Future Directions in Tetraamminepalladium 2+ Diacetate Research

Development of Novel Synthetic Strategies for Enhanced Purity and Scalability

Current synthetic methods for related tetraamminepalladium(II) salts, such as the sulfate (B86663) and bicarbonate, often involve multi-step processes. For instance, the synthesis of tetraamminepalladium(II) sulfate can start from palladium(II) chloride, which is reacted with ammonia (B1221849) water to form tetraamminepalladium(II) chloride, followed by a reaction with silver sulfate. google.com Another approach involves starting with palladium powder, dissolving it in nitric and sulfuric acids, and then adding ammonia. riyngroup.com A method for producing tetraamminepalladium(II) bicarbonate involves reacting dichlorodiamminepalladium(II) with dilute ammonia and then a bicarbonate source. google.com

A key future direction will be the development of more direct, efficient, and environmentally friendly synthetic routes to high-purity tetraamminepalladium(2+) diacetate. This could involve exploring different palladium precursors and acetate (B1210297) sources to streamline the synthesis, minimize waste, and avoid halide contaminants which can be detrimental in certain catalytic applications. google.com Research into ion-exchange methods, similar to those used for tetraamminepalladium(II) sulfate, could offer a pathway to high-purity products by avoiding unwanted ions. riyngroup.com Scalability will also be a major focus, aiming for processes that are cost-effective and suitable for large-scale industrial production. google.com

Exploration of New Catalytic Applications and Reaction Architectures

Tetraamminepalladium(II) complexes are precursors for highly active palladium catalysts used in a variety of organic reactions. umicore.comsamaterials.com For example, tetraamminepalladium(II) chloride and nitrate (B79036) are used as precursors for catalysts in cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. samaterials.comsigmaaldrich.com These complexes are also used to prepare supported palladium nanoparticles for hydrogenation reactions. mdpi.com

Future research will likely expand the catalytic applications of this compound. This could include its use in developing catalysts for new and challenging organic transformations. There is also growing interest in designing novel reaction architectures, such as continuous flow reactors and immobilized catalyst systems, to improve efficiency, selectivity, and catalyst recyclability. The acetate counter-ion in this compound may offer different solubility and reactivity profiles compared to more common halide or nitrate salts, potentially leading to unique catalytic performance in specific solvent systems or reaction conditions.

Advanced Characterization of In-situ Catalytic Species

A significant challenge in catalysis is understanding the nature of the active catalytic species, which often forms in-situ from the precatalyst. The amine ligands in tetraamminepalladium(II) complexes can be displaced during a reaction, and the palladium center can undergo changes in oxidation state. Advanced spectroscopic and analytical techniques are crucial for characterizing these transient and reactive species under actual reaction conditions.

Future research will undoubtedly apply a suite of advanced techniques to study catalysis involving this compound. This could include:

In-situ spectroscopy: Techniques like X-ray Absorption Spectroscopy (XAS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy can provide real-time information about the structure and bonding of palladium species during a catalytic cycle.

Mass spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to identify and characterize palladium-containing intermediates in solution.

Microscopy: High-resolution transmission electron microscopy (HR-TEM) can be used to visualize palladium nanoparticles formed from the precursor and study their size, morphology, and dispersion on a support. utexas.edu

By combining these experimental approaches, researchers can gain a more complete picture of the reaction mechanism, which is essential for developing more efficient and robust catalysts.

Theoretical Prediction and Rational Design of Related Palladium(II) Systems

Computational chemistry and theoretical modeling have become indispensable tools in modern chemical research. Density Functional Theory (DFT) calculations, for example, can be used to predict the structures, stabilities, and reactivity of metal complexes. nih.gov These theoretical studies can provide insights that are difficult to obtain through experiments alone and can guide the rational design of new catalysts.

In the context of this compound, future theoretical work will likely focus on several key areas:

Ligand effects: Modeling how the acetate counter-ion influences the electronic properties and reactivity of the tetraamminepalladium(II) cation compared to other anions like chloride or nitrate.

Reaction mechanisms: Simulating the elementary steps of catalytic cycles to understand how the precatalyst is activated and how the active catalyst facilitates the desired chemical transformation. koreascience.kr

Predictive design: Using computational screening to identify new palladium(II) amine complexes with potentially superior catalytic properties for specific applications.

By integrating theoretical predictions with experimental validation, researchers can accelerate the discovery and development of next-generation palladium catalysts based on the tetraamminepalladium(II) scaffold.

常见问题

Basic: What are the optimal synthesis routes for tetraamminepalladium(2+) diacetate, and how is its purity validated?

Methodological Answer:

this compound is synthesized by reacting palladium(II) acetate with aqueous ammonia under controlled pH (8–10) to form the tetraammine complex, followed by crystallization with acetic acid. Key steps include:

- Precursor Preparation : Dissolve palladium acetate in dilute acetic acid, then add ammonia dropwise to avoid precipitation of Pd(OH)₂ .

- Characterization : Use elemental analysis (C, H, N, Pd content) and FT-IR to confirm ligand coordination (NH₃ and acetate peaks at ~3300 cm⁻¹ and ~1550 cm⁻¹, respectively) .

- Purity Validation : ICP-OES ensures residual chloride/nitrate levels <0.1%, while XRD confirms the absence of crystalline impurities like PdO .

Basic: How does the stability of this compound in solution vary with pH and temperature?

Methodological Answer:

Stability is pH- and temperature-dependent:

- pH Stability : At pH <7, the complex dissociates into Pd²⁺ and acetate ions, confirmed by UV-Vis spectroscopy (loss of characteristic d-d transition bands at ~450 nm). At pH >10, NH₃ ligands hydrolyze, forming Pd(OH)₂ precipitates .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition initiates at 120°C, releasing NH₃ and acetate ligands. Store solutions at 4°C under inert gas to prevent oxidation .

Advanced: How does this compound compare to nitrate or chloride analogs in generating supported Pd catalysts for toluene oxidation?

Methodological Answer:

The acetate ligand influences catalyst morphology and activity:

- Dispersion : TEM/XRD reveals PdO nanoparticles derived from diacetate precursors (4–5 nm) exhibit narrower size distributions than nitrate analogs (5–7 nm) due to slower decomposition kinetics .

- Catalytic Efficiency : In toluene oxidation, diacetate-derived catalysts show 20% higher conversion at 250°C compared to chloride precursors, attributed to better PdO-Al₂O₃ interactions. Use TPR (Temperature-Programmed Reduction) to correlate PdO reducibility with activity .

- Experimental Design : Vary calcination temperature (300–600°C) and precursor loading (1–5 wt%) to optimize Pd dispersion and acidity (measured via NH₃-TPD) .

Advanced: How can contradictory reports on the catalytic activity of Pd complexes derived from tetraamminepalladium diacetate be systematically analyzed?

Methodological Answer:

Address contradictions through controlled variables and advanced analytics:

- Variable Isolation : Replicate studies while fixing parameters like support material (Al₂O₃ vs. SiO₂), precursor concentration, and pretreatment conditions. Use ANOVA to identify statistically significant factors .

- Surface Analysis : XPS quantifies Pd²⁺/Pd⁰ ratios, which directly correlate with oxidation activity. Discrepancies may arise from incomplete precursor decomposition or residual carbon (detected via EDS) .

- Data Reconciliation : Apply multivariate regression to model activity as a function of Pd dispersion, support acidity, and reaction temperature. Public datasets (e.g., Web of Science) provide benchmarks for validation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation : The compound is classified as Xi (Irritant). Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of NH₃ vapors during synthesis .

- Waste Disposal : Neutralize residual Pd with sodium borohydride to recover metallic Pd, which is then filtered and recycled. Document disposal per local regulations for heavy metals .

Advanced: What spectroscopic and computational methods elucidate the electronic structure of this compound?

Methodological Answer:

- Spectroscopy : XAFS (X-ray Absorption Fine Structure) determines Pd-N/O bond lengths (∼2.05 Å for Pd-N, ∼2.10 Å for Pd-O), confirming square-planar geometry. Compare with DFT calculations (B3LYP/LANL2DZ) to validate electronic transitions .

- Crystallography : Single-crystal XRD resolves hydrogen bonding between NH₃ and acetate ligands, critical for stability. Crystallize in DMSO/water mixtures to obtain diffraction-quality crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。